molecular formula C13H17N5O B292044 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline

9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline

Cat. No. B292044
M. Wt: 259.31 g/mol
InChI Key: OWEVBHITWQGZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and viral pathogens. Furthermore, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline is its versatility in terms of its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline. One area of focus could be the development of more efficient synthetic methods for this compound, which would allow for larger-scale production and facilitate further research. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential molecular targets. Furthermore, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline is a promising compound with a range of potential therapeutic applications. Its versatility and biological activities make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline involves a multistep process. One of the most commonly used methods is the reaction of 2-aminobenzonitrile with morpholine and triethylorthoformate, followed by the addition of hydrazine hydrate and acetic acid. This reaction yields the desired product in good yield and purity.

Scientific Research Applications

9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antiviral activities. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, making it a promising candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)morpholine

InChI

InChI=1S/C13H17N5O/c1-2-4-11-10(3-1)12(17-5-7-19-8-6-17)18-13(16-11)14-9-15-18/h9H,1-8H2

InChI Key

OWEVBHITWQGZKS-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4

Canonical SMILES

C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.